2,3-Dimethylfumaric acid 2,3-Dimethylfumaric acid
Brand Name: Vulcanchem
CAS No.: 21788-49-8
VCID: VC21364888
InChI: InChI=1S/C6H8O4/c1-3(5(7)8)4(2)6(9)10/h1-2H3,(H,7,8)(H,9,10)
SMILES: CC(=C(C)C(=O)O)C(=O)O
Molecular Formula: C6H8O4
Molecular Weight: 144.12 g/mol

2,3-Dimethylfumaric acid

CAS No.: 21788-49-8

Cat. No.: VC21364888

Molecular Formula: C6H8O4

Molecular Weight: 144.12 g/mol

* For research use only. Not for human or veterinary use.

2,3-Dimethylfumaric acid - 21788-49-8

Specification

CAS No. 21788-49-8
Molecular Formula C6H8O4
Molecular Weight 144.12 g/mol
IUPAC Name 2,3-dimethylbut-2-enedioic acid
Standard InChI InChI=1S/C6H8O4/c1-3(5(7)8)4(2)6(9)10/h1-2H3,(H,7,8)(H,9,10)
Standard InChI Key CGBYBGVMDAPUIH-UHFFFAOYSA-N
Isomeric SMILES C/C(=C(/C)\C(=O)O)/C(=O)O
SMILES CC(=C(C)C(=O)O)C(=O)O
Canonical SMILES CC(=C(C)C(=O)O)C(=O)O

Introduction

Identifier TypeValue
IUPAC Name(E)-2,3-dimethylbut-2-enedioic acid
CAS Number21788-49-8
European Community (EC) Number821-392-7
Other Common NamesMesaconic Acid, Dimethylfumaric acid, gamma-Methylmesaconic acid

Chemical and Structural Properties

As a dicarboxylic acid, 2,3-Dimethylfumaric acid possesses two carboxyl groups, which contribute to its acidic properties. It has a trans (E) configuration, where the two carboxyl groups are positioned on opposite sides of the double bond in its structure . This configuration influences its physical properties, chemical reactivity, and biological activity.

Structural Characteristics

Molecular Structure

The molecular structure of 2,3-Dimethylfumaric acid consists of a carbon backbone with two carboxyl groups (COOH) and two methyl (CH3) substituents. The methyl groups are attached to the carbon atoms that form the double bond in the compound. This structural arrangement contributes to its unique chemical properties and reactivity patterns .

Isomerism

2,3-Dimethylfumaric acid exhibits E/Z isomerism due to the presence of a double bond in its structure. The E (trans) configuration is the predominant form of this compound, as indicated by its IUPAC name containing the "(E)" descriptor . This isomeric form affects various properties including its physical characteristics, reactivity profile, and biological activities.

Physical and Chemical Properties

Physical Properties

2,3-Dimethylfumaric acid typically appears as a white to off-white crystalline solid. Its solubility characteristics are consistent with those of similar dicarboxylic acids, showing moderate solubility in organic solvents and limited solubility in water. The physical properties of 2,3-Dimethylfumaric acid compared to similar compounds are presented in the following table:

Property2,3-Dimethylfumaric AcidFumaric AcidMaleic Acid
Molecular FormulaC6H8O4C4H4O4C4H4O4
ConfigurationTrans (E)Trans (E)Cis (Z)
Solubility in WaterLimitedLimitedSoluble

Acid Dissociation Constants

The acid dissociation constants (pKa values) of 2,3-Dimethylfumaric acid are crucial for understanding its behavior in solution, particularly its acid-base reactions and role in biochemical processes. The pKa values for 2,3-Dimethylfumaric acid and several related dicarboxylic acids are provided in the table below:

Dicarboxylic AcidpKa1pKa2
2,3-Dimethylfumaric Acid (Mesaconic Acid)3.094.75
Fumaric Acid3.024.38
Maleic Acid1.936.58
Itaconic Acid3.855.45

These values indicate that 2,3-Dimethylfumaric acid has a slightly higher first pKa and a moderately higher second pKa compared to fumaric acid, suggesting differences in the acidity of its carboxyl groups due to the presence of the methyl substituents .

Chemical Reactivity

As a dicarboxylic acid with a double bond, 2,3-Dimethylfumaric acid can participate in various chemical reactions. The carboxyl groups can undergo typical carboxylic acid reactions such as esterification, salt formation, and reduction. The double bond allows for addition reactions, including hydrogenation and halogenation, expanding its potential in organic synthesis applications.

Biological Activity

Mechanism of Action

Research indicates that 2,3-Dimethylfumaric acid's biological activities are linked to its ability to interact with various cellular targets. It primarily targets endothelial cells and influences biochemical pathways related to mitochondrial activity, including the citric acid cycle and triacylglycerol biosynthesis.

Target Pathways

The compound affects several important cellular pathways, which contributes to its biological effects:

  • Nrf2 Pathway: 2,3-Dimethylfumaric acid activates the nuclear factor erythroid 2-related factor 2 (Nrf2), which regulates the expression of antioxidant proteins that protect against oxidative damage.

  • Cell Growth Regulation: It has been found to inhibit the pathway of PIM1-protein kinase B (AKT)-Forkhead box O1 (FOXO1), which plays a key role in regulating cell growth and survival.

  • Mitochondrial Function: It affects metabolic pathways involved in mitochondrial activity, which are critical for cellular energy production and metabolism.

Pharmacokinetics

After oral administration, 2,3-Dimethylfumaric acid undergoes hydrolysis primarily to monomethyl fumarate in the small intestine. This metabolic transformation is significant for its biological activity, as the metabolite is responsible for mediating many of its effects.

Research Applications

Scientific Research

In scientific research, 2,3-Dimethylfumaric acid serves as:

  • A building block in organic synthesis

  • A reagent for studying carboxylic acid chemistry

  • A model compound for investigating structure-activity relationships in dicarboxylic acids

  • A tool for exploring biological pathways, particularly those related to oxidative stress and inflammation

Synthesis and Preparation Methods

Synthetic Routes

The synthesis of 2,3-Dimethylfumaric acid can be accomplished through several methods:

  • Isomerization of dimethyl maleate using appropriate catalysts

  • Esterification of fumaric acid followed by methylation

  • Starting from appropriate precursors that already contain the necessary carbon backbone with methyl groups

These synthetic approaches allow for the preparation of the compound with the desired purity and stereochemistry.

Industrial Production Considerations

For larger-scale production, considerations include:

  • Selection of cost-effective starting materials

  • Optimization of reaction conditions for maximum yield

  • Purification processes to ensure product quality

  • Environmental factors including waste management and energy efficiency

Comparative Analysis

Comparison with Similar Compounds

2,3-Dimethylfumaric acid shares structural similarities with other dicarboxylic acids but possesses unique properties due to the presence of the methyl substituents. A comparison with related compounds reveals:

  • Higher lipophilicity compared to fumaric acid due to the methyl groups

  • Different acid dissociation behavior as evidenced by its distinct pKa values

  • Altered reactivity patterns, particularly in reactions involving the double bond

  • Unique biological activities that distinguish it from other fumaric acid derivatives

Structure-Activity Relationships

The presence of the two methyl groups on the carbon-carbon double bond significantly influences the compound's properties and activities:

  • The methyl groups increase electron density at the double bond, affecting its reactivity

  • The substituents create steric hindrance that impacts molecular interactions

  • The increased hydrophobicity affects solubility and membrane permeability

  • These structural features collectively contribute to its unique biological profile compared to unsubstituted fumaric acid

Future Research Directions

Technological Developments

Advances in analytical and computational techniques present opportunities for:

  • More detailed structural studies using advanced spectroscopic methods

  • Computational modeling of interactions with biological targets

  • High-throughput screening for new applications

  • Development of novel formulations to enhance delivery and effectiveness in potential therapeutic applications

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